gr103691 - 162408-66-4

gr103691

Catalog Number: EVT-381449
CAS Number: 162408-66-4
Molecular Formula: C30H35N3O3
Molecular Weight: 485.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GR103691 is a synthetic compound classified as a selective dopamine D3 receptor antagonist. [] Its high selectivity for D3 receptors over other dopamine receptor subtypes makes it a valuable tool for investigating the specific roles of D3 receptors in various physiological and pathological processes. []

7-OH-DPAT (7-Hydroxy-N,N-dipropyl-2-aminotetralin)

  • Relevance: 7-OH-DPAT is relevant to GR103691 because it has the opposite effect on D3 receptors. While GR103691 blocks D3 receptors, 7-OH-DPAT activates them. This makes 7-OH-DPAT a useful tool for studying the effects of D3 receptor activation and for comparing those effects to the effects of D3 receptor blockade by GR103691. For example, one study found that GR103691 could antagonize the cocaine-like discriminative stimulus effects of 7-OH-DPAT in rats. [] This suggests that both compounds interact with the same receptor, but in different ways.

Bromocriptine

  • Relevance: Although bromocriptine primarily acts on D2 receptors, it is relevant to GR103691 because some studies suggest it can also influence D3 receptor activity. For instance, one study found that the discriminative stimulus effects of bromocriptine were not markedly affected by a combination of GR103691 and L745870 (a D4 antagonist). [] This suggests that the effects of bromocriptine might involve a complex interplay between different dopamine receptor subtypes, including D3.

L745870

  • Relevance: L745870 is relevant to GR103691 because both compounds are used to investigate the role of specific dopamine receptor subtypes. Studies often use these antagonists in combination to dissect the individual contributions of D3 and D4 receptors to various biological processes. For example, one study used GR103691 and L745870 to show that both D3 and D4 receptors are involved in the discriminative stimulus effects of cocaine. []

PD128907

  • Relevance: PD128907 serves as a valuable tool to understand the specific functions of D3 receptors. Its actions can be compared to, and contrasted with, the effects of the D3 antagonist GR103691. For instance, one study used PD128907 to activate D3 receptors in rat kidneys, leading to increased sodium excretion, an effect that was subsequently blocked by GR103691. [] This research highlights the opposing actions of these two compounds on D3 receptor-mediated functions.

Pramipexole

  • Relevance: Pramipexole's relevance to GR103691 stems from their contrasting actions on D3 receptors. Pramipexole activates D3 receptors, while GR103691 blocks them. This difference is highlighted in research exploring their effects on dopaminergic neurons. One study found that pramipexole protected these neurons against damage induced by 6-hydroxydopamine, whereas GR103691 exacerbated the damage. [] These contrasting outcomes underscore the importance of D3 receptor modulation in neuronal survival.

Quinpirole

  • Relevance: Quinpirole's relevance to GR103691 lies in their contrasting actions on D2 and D3 receptors. Quinpirole activates these receptors, while GR103691 specifically blocks D3 receptors. This difference allows researchers to differentiate between the roles of D2 and D3 receptors in specific contexts. For instance, one study found that quinpirole protected dopaminergic neurons from 6-hydroxydopamine-induced damage, an effect that was partially reversed by GR103691. [] These results suggest that the neuroprotective effect of quinpirole may be partially mediated through D3 receptor activation.

SB-277011-A

    Sumanirole

    • Relevance: While sumanirole acts on D2 receptors, its relevance to GR103691 is in its use for differentiating between the roles of D2 and D3 receptors. In a study investigating the neuroprotective effects of dopamine agonists, sumanirole, unlike pramipexole, did not protect dopaminergic neurons against 6-hydroxydopamine. [] This difference, given the receptor selectivity profiles of the compounds, further suggests a specific role for D3 receptors in the neuroprotective effects observed with pramipexole and potentially modulated by GR103691.
    Source and Classification

    GR 103691 was developed as part of research aimed at understanding the role of dopamine receptors in various physiological and pathological conditions. It is primarily sourced from research institutions and commercial suppliers such as R&D Systems, Sigma-Aldrich, and Tocris Bioscience . The compound is classified under pharmacological agents targeting neurotransmitter receptors, specifically those involved in dopaminergic signaling.

    Synthesis Analysis

    The synthesis of GR 103691 involves several steps typical of organic synthesis processes aimed at producing compounds with specific receptor affinities. While detailed synthetic routes are often proprietary or unpublished, general methods include:

    1. Starting Materials: The synthesis typically begins with readily available aromatic amines and appropriate halogenated compounds.
    2. Reactions: Key reactions may include:
      • N-alkylation: To introduce alkyl groups that enhance receptor binding.
      • Reduction: To convert nitro or carbonyl groups to amines, which are crucial for biological activity.
      • Cyclization: To form the bicyclic structure characteristic of many dopamine receptor antagonists.
    3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
    Molecular Structure Analysis

    The molecular structure of GR 103691 features a complex arrangement that enables its interaction with dopamine receptors. The key structural elements include:

    • Bicyclic Framework: This structure is essential for binding to the D3 receptor.
    • Chlorine Atom: The presence of chlorine enhances lipophilicity, aiding in membrane penetration.
    • Amine Functional Groups: These groups are critical for hydrogen bonding interactions with the receptor.

    The three-dimensional conformation allows GR 103691 to fit into the D3 receptor binding site effectively, which is crucial for its antagonistic activity .

    Chemical Reactions Analysis

    GR 103691 participates in various chemical reactions primarily related to its pharmacological activity:

    1. Receptor Binding: The primary reaction involves binding to the dopamine D3 receptor, where it inhibits receptor activation by endogenous dopamine.
    2. Signal Transduction Modulation: By blocking D3 receptors, GR 103691 alters downstream signaling pathways associated with neurotransmitter release, particularly affecting glutamate and gamma-aminobutyric acid levels in the brain .
    3. Behavioral Effects: In experimental models, administration of GR 103691 leads to observable changes in motor behavior and cognitive functions, which can be measured through various behavioral assays .
    Mechanism of Action

    The mechanism of action of GR 103691 is centered around its role as a selective antagonist of the dopamine D3 receptor. Upon administration:

    • Inhibition of Dopamine Activity: GR 103691 binds to the D3 receptor, preventing dopamine from exerting its effects on neuronal firing and neurotransmitter release.
    • Alteration of Neurotransmitter Levels: This blockade results in increased levels of glutamate and gamma-aminobutyric acid in specific brain regions, which correlates with enhanced motor activity and altered cognitive functions .

    Experimental studies have demonstrated that the blockade of D3 receptors can stimulate motor behavior by disrupting the balance between excitatory (glutamate) and inhibitory (gamma-aminobutyric acid) neurotransmission .

    Physical and Chemical Properties Analysis

    GR 103691 possesses several notable physical and chemical properties:

    • Molecular Weight: Approximately 273.73 g/mol.
    • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
    • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

    These properties influence its bioavailability and efficacy in vivo .

    Applications

    GR 103691 has several scientific applications primarily related to neurological research:

    1. Pharmacological Studies: Used extensively to investigate the role of dopamine D3 receptors in various physiological processes, including motor control and reward pathways.
    2. Behavioral Research: Employed in animal models to study the effects of dopamine antagonism on behaviors related to addiction, anxiety, and cognitive function .
    3. Potential Therapeutic Uses: Although primarily used for research purposes, findings suggest potential applications in treating disorders such as schizophrenia and Parkinson's disease by modulating dopaminergic signaling pathways.

    Properties

    CAS Number

    162408-66-4

    Product Name

    GR 103691

    IUPAC Name

    4-(4-acetylphenyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide

    Molecular Formula

    C30H35N3O3

    Molecular Weight

    485.6 g/mol

    InChI

    InChI=1S/C30H35N3O3/c1-23(34)24-9-11-25(12-10-24)26-13-15-27(16-14-26)30(35)31-17-5-6-18-32-19-21-33(22-20-32)28-7-3-4-8-29(28)36-2/h3-4,7-16H,5-6,17-22H2,1-2H3,(H,31,35)

    InChI Key

    JARNORYOPMINDY-UHFFFAOYSA-N

    SMILES

    CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC

    Synonyms

    4''-acetyl-N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)(1,1''-biphenyl)-4-carboxamide
    GR 103691
    GR-103691
    GR103691

    Canonical SMILES

    CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.